molecular formula C10H19NO4 B2666372 2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid CAS No. 1564887-13-3

2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid

Cat. No.: B2666372
CAS No.: 1564887-13-3
M. Wt: 217.265
InChI Key: IVXVKKHEXXZBQD-UHFFFAOYSA-N
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Description

2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid is an organic compound with the molecular formula C10H19NO4 and a molecular weight of 217.27 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group, an acetamido group, and a methylpropanoic acid moiety. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid typically involves the reaction of tert-butyl acetate with an appropriate amine, followed by acylation and subsequent hydrolysis . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-3-(tert-butoxy)propanoic acid
  • 2-(tert-Butoxy)acetamido-2-methylbutanoic acid
  • 2-(tert-Butoxy)acetamido-2-ethylpropanoic acid

Uniqueness

2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for diverse research applications .

Biological Activity

2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the context of metabolic regulation and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The compound features a tert-butoxy group, an acetamido moiety, and a branched propanoic acid structure, which contribute to its unique physicochemical properties. These structural characteristics are crucial for its interaction with biological targets.

The biological activity of this compound is primarily linked to its role as a selective modulator of peroxisome proliferator-activated receptors (PPARs). Research indicates that this compound exhibits a strong selectivity for PPARα over PPARγ, with an EC50 value of 2.8 nM for PPARα, significantly lower than the 26 nM observed for PPARγ . This selectivity is beneficial as it may reduce side effects commonly associated with PPARγ activation, such as weight gain.

Efficacy Studies

  • In Vivo Studies :
    • The compound demonstrated dose-dependent efficacy in reducing plasma glucose and triglyceride levels in animal models. For example, at a dosage of 1 mg/kg, it showed significant improvements without the adverse effect of weight gain typically associated with PPARγ agonists .
    • A comparative study indicated that while another compound (designated as 1) required a dosage of 10 mg/kg to achieve similar effects, this compound was effective at a much lower dose .
  • Table: Comparative Efficacy Data
CompoundDose (mg/kg)Plasma Glucose Change (%)Plasma Triglyceride Change (%)Body Weight Change (%)
110-20-15+5
This compound1-30-250

Toxicity Assessments

In toxicity studies, the compound exhibited low cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM), indicating a favorable safety profile . Additionally, no structural signs of toxicity were observed in vital organs during in vivo assessments at high doses (2000 mg/kg) .

Case Studies

A notable case study involved the administration of this compound in diabetic animal models where it effectively lowered blood glucose levels without inducing hypoglycemia or significant weight gain. This highlights its potential as a therapeutic agent in managing metabolic disorders.

Properties

IUPAC Name

2-methyl-2-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-6-7(12)11-10(4,5)8(13)14/h6H2,1-5H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXVKKHEXXZBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(=O)NC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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